molecular formula C22H20N2O6S B492844 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide CAS No. 690244-99-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B492844
CAS No.: 690244-99-6
M. Wt: 440.5g/mol
InChI Key: ZDTNYMGGJPQPLA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a methoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the methoxyphenyl sulfonyl group and the benzamide moiety through a series of substitution and coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-ethoxyphenyl)sulfonyl]amino}benzamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-28-18-3-2-4-19(14-18)31(26,27)24-16-7-5-15(6-8-16)22(25)23-17-9-10-20-21(13-17)30-12-11-29-20/h2-10,13-14,24H,11-12H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTNYMGGJPQPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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